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Compound of Interest |

Compound Name: 3-(4-Chlorophenylthio)Butyric Acid
CAS No.: 90919-34-9
Cat. No.: B1587244

Get Quote

An In-Depth Technical Guide to 3-(4-Chlorophenylthio)Butyric Acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and
analytical characterization of 3-(4-Chlorophenylthio)Butyric Acid. As a molecule
incorporating a butyric acid scaffold, a thioether linkage, and a halogenated aromatic ring, it
represents a compound of interest for further investigation in medicinal chemistry and materials
science. This document synthesizes available data to offer field-proven insights and robust
methodologies for its study.

Molecular Identity and Physicochemical Properties

3-(4-Chlorophenylthio)Butyric Acid is an arylthio-substituted carboxylic acid. The structural
combination of a flexible butyric acid chain and a rigid, electron-deficient chlorophenyl group
via a sulfur bridge imparts specific chemical characteristics relevant to its potential reactivity
and biological interactions.

Key Identifiers:
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e Chemical Name: 3-(4-chlorophenyl)sulfanylbutanoic acid[1]

e Molecular Formula: C10H11CIO2S[1]

e Molecular Weight: 230.71 g/mol

o CAS Number: While a specific CAS number for the 3-substituted isomer is not readily
available in the initial search, the related isomer, 4-[(4-chlorophenyl)thio]-Butanoic acid, is
registered under CAS No. 29193-63-3[2]. Researchers should verify the specific isomer
when sourcing.

Chemical Structure:

Caption: 2D Structure of 3-(4-Chlorophenylthio)Butyric Acid.

Computational Identifiers:

« SMILES: CC(CC(=0)0)SC1=CC=C(C=C1)CI[1]

« InChl: INChI=1S/C10H11CI02S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,
(H,12,13)[1]

Physicochemical Data Summary:

The following table summarizes known and predicted properties. It is important to note that
experimental data for this specific isomer is limited, and some values are based on
computational predictions or data from structurally similar compounds.
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Property Value Source/Comment
Monoisotopic Mass 230.01683 Da Predicted[1]

Boiling Point 394°C at 760 mmHg Predicted for 4-isomer[2]
Flash Point 192.1°C Predicted for 4-isomer[2]
Vapor Pressure 6.49E-07 mmHg at 25°C Predicted for 4-isomer[2]
XlogP 3.0 Predicted[1]

Insoluble in water (predicted),
Solubility soluble in organic solvents like ~ General chemical knowledge
ethanol, DMSO, and DMF.

] N Stable under recommended Inferred from functional
Chemical Stability N
storage conditions (cool, dry). groups[2]

Synthesis and Mechanistic Considerations

The synthesis of arylthio-substituted carboxylic acids is a well-established field. The most
logical and direct pathway to 3-(4-Chlorophenylthio)Butyric Acid involves the nucleophilic
addition of 4-chlorothiophenol to a butyric acid precursor possessing a suitable electrophilic
center at the C3 position.

A common and effective strategy is the Michael addition of a thiol to an a,B-unsaturated
carbonyl compound. This approach is favored for its high atom economy and typically mild
reaction conditions.

Crotonic Acid
Michael Addition 3-(4-Chlorophenylthio)
Deprotonation (Conjugate Addition Butyric Acid

4-Chlorothiophenolate
(Nucleophile)

4-Chlorothiophenol

Base (e.g., Et3N, DBU)
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Caption: Synthetic workflow via Michael Addition.

Experimental Protocol: Synthesis via Michael Addition

This protocol is a representative, self-validating methodology. The causality behind each step is
explained to ensure reproducibility and understanding.

Objective: To synthesize 3-(4-Chlorophenylthio)Butyric Acid from crotonic acid and 4-
chlorothiophenol.

Materials:

Crotonic acid (1.0 eq)

e 4-Chlorothiophenol (1.1 eq)

o Triethylamine (EtsN) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)
¢ Solvent: Acetonitrile (CH3CN) or Tetrahydrofuran (THF)

e Hydrochloric acid (1M HCI)

o Ethyl acetate (EtOAC)

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa)

Methodology:

o Reaction Setup:

o To a round-bottom flask equipped with a magnetic stir bar, add crotonic acid (1.0 eq) and
the chosen solvent (e.g., acetonitrile, 20 mL per gram of crotonic acid).

o Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and
facilitates the ionic reaction mechanism without interfering.
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e Generation of Nucleophile:

o

Add 4-chlorothiophenol (1.1 eq) to the solution.

o Cool the mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the
subsequent base addition.

o Slowly add the base (e.qg., triethylamine, 1.2 eq) dropwise. The base deprotonates the
thiol, which is the most acidic proton in the mixture, to generate the thiophenolate anion.

o Causality: The thiophenolate is a potent nucleophile required for the conjugate addition.
Using a slight excess of the thiol and base ensures the complete consumption of the
limiting reagent, crotonic acid. The reaction is monitored for completion by Thin Layer
Chromatography (TLC), typically developing with a hexane/ethyl acetate mixture.

» Reaction Progression:

o Allow the reaction to warm to room temperature and stir for 4-12 hours.

o Trustworthiness: Progress is validated by TLC. A sample of the reaction mixture is spotted
against the starting materials. The disappearance of the crotonic acid spot and the
appearance of a new, typically lower Rf spot, indicates product formation.

o Workup and Purification:

o Once the reaction is complete, quench the reaction by adding 1M HCI until the pH is acidic
(~pH 2-3). This step protonates the carboxylate product and neutralizes any remaining
base.

o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

o Causality: The protonated product is more soluble in the organic layer (ethyl acetate) than
in the aqueous layer. Multiple extractions ensure maximum recovery.

o Wash the combined organic layers with water and then with brine. The brine wash helps to
remove residual water from the organic phase.
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o Dry the organic layer over anhydrous MgSOea, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator.

¢ Final Product Isolation:

o The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate
solvent system) or by column chromatography on silica gel to yield the pure 3-(4-
Chlorophenylthio)Butyric Acid.

Spectroscopic and Analytical Profile

Characterization of the final product is essential for confirming its identity and purity.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.
For this molecule, Electrospray lonization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data:

Adduct Type Calculated m/z Source
[M+H]* 231.02411 [1]
[M+Na]* 253.00605 [1]
[M-H]~ 229.00955 [1]

Expected Fragmentation Pattern:

e Loss of COOH group (-45 Da): A significant fragment corresponding to the loss of the
carboxylic acid functional group.

» McLafferty Rearrangement: A characteristic fragmentation of carboxylic acids, which could
lead to a neutral alkene loss and a radical cation at m/z = 174 (C7H-CIS).

e C-S Bond Cleavage: Cleavage of the bond between the sulfur and the butyric acid chain,
leading to fragments corresponding to the 4-chlorothiophenolate ion (m/z 143/145) and the
butyric acid cation fragment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are
the predicted shifts and multiplicities for *H and 3C NMR in a solvent like CDCls.

Predicted *H NMR Spectrum:

e ~1.35 ppm (doublet, 3H): The methyl (CHs) protons at the C3 position, split by the single
proton on C3.

e ~2.60 ppm (doublet, 2H): The methylene (CH2) protons at the C2 position, adjacent to the
carbonyl group, split by the proton on C3.

e ~3.70 ppm (multiplet, 1H): The methine (CH) proton at the C3 position, coupled to both the
CHs and CH:z groups.

e ~7.30-7.40 ppm (multiplet, 4H): The aromatic protons of the 4-chlorophenyl ring, exhibiting a
characteristic AA'BB’ pattern.

e ~11-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. This peak
may be broad and its position is concentration-dependent.

Predicted 3C NMR Spectrum:

e ~20 ppm: Methyl carbon (C4).

o ~40 ppm: Methylene carbon (C2).

e ~45 ppm: Methine carbon (C3).

e ~129 ppm & ~133 ppm: Aromatic carbons (CH).

e ~132 ppm & ~135 ppm: Aromatic quaternary carbons (C-S and C-ClI).

e ~178 ppm: Carbonyl carbon of the carboxylic acid (C1).

Reactivity and Potential Applications
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The molecule's bifunctional nature—containing both a nucleophilic thioether and an acidic
carboxyl group—opens avenues for further chemical modification and suggests potential
biological activities.

Chemical Reactivity:

o Oxidation: The thioether linkage is susceptible to oxidation, allowing for the synthesis of the
corresponding sulfoxide and sulfone derivatives using reagents like m-CPBA or hydrogen
peroxide. These oxidized forms may exhibit distinct biological properties.

o Carboxylic Acid Derivatization: The carboxyl group can be readily converted into esters,
amides, or acyl halides, enabling its use as a building block for more complex molecules or
for conjugation to other moieties.

Potential Biological Relevance:

o HDAC Inhibition: Butyric acid and its derivatives are well-known inhibitors of histone
deacetylases (HDACSs), enzymes that play a critical role in gene expression.[3] This suggests
that 3-(4-Chlorophenylthio)Butyric Acid could be investigated as a potential anti-cancer or
anti-inflammatory agent.[3]

o Gut-Brain Axis Modulation: Short-chain fatty acids like butyrate are key metabolites in the gut
that can influence the central nervous system.[4] The lipophilic nature of the chlorophenylthio
group may enhance the molecule's ability to cross biological membranes, including the
blood-brain barrier.

» Antimicrobial Activity: Thioether compounds are explored for their antimicrobial properties.
The presence of this functional group warrants investigation into its potential effects on
various pathogens.

Safety and Handling

While specific toxicity data for this compound is not available, standard laboratory safety
protocols should be followed based on its constituent functional groups.

e Hazard Statements: Analogous compounds are often associated with warnings such as
H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10990906/
https://www.benchchem.com/product/b1587244/docs?utm_src=pdf-body#3-4-chlorophenylthio-butyric-acid-chemical-properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC10990906/
https://www.researchgate.net/figure/Synthesis-scheme-of-C-11-labeled-of-butyric-acid-BA-valproic-acid-VPA_fig1_254263900
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587244?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

inhaled).[5]

o Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-
resistant gloves (e.g., nitrile) when handling. Work in a well-ventilated area or a chemical
fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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